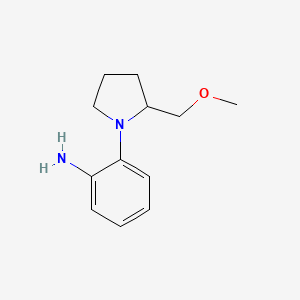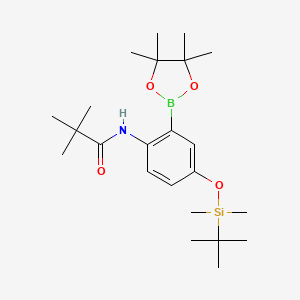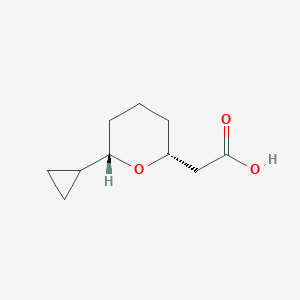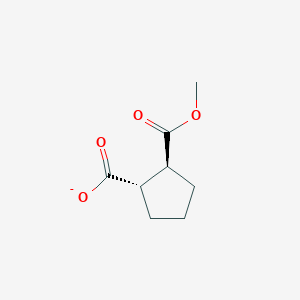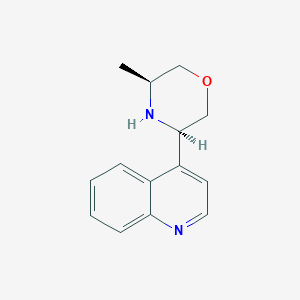
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 3rd position and a quinolin-4-yl group at the 5th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position of the morpholine ring using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Quinolin-4-yl Group: The quinolin-4-yl group can be attached to the 5th position of the morpholine ring through a nucleophilic substitution reaction using a quinoline derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated quinoline derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications as inhibitors of specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of (3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. By inhibiting PI3K, the compound can modulate various cellular processes such as cell growth, proliferation, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar quinoline ring structure.
Morpholine: A parent compound with a similar morpholine ring structure.
Quinolin-4-yl-morpholine: A compound with a similar structure but without the methyl group at the 3rd position.
Uniqueness
(3S,5R)-3-Methyl-5-(quinolin-4-yl)morpholine is unique due to the specific substitution pattern on the morpholine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(3S,5R)-3-methyl-5-quinolin-4-ylmorpholine |
InChI |
InChI=1S/C14H16N2O/c1-10-8-17-9-14(16-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3/t10-,14-/m0/s1 |
Clé InChI |
OLRRGECLBWNFOD-HZMBPMFUSA-N |
SMILES isomérique |
C[C@H]1COC[C@H](N1)C2=CC=NC3=CC=CC=C23 |
SMILES canonique |
CC1COCC(N1)C2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
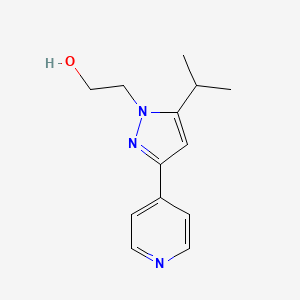
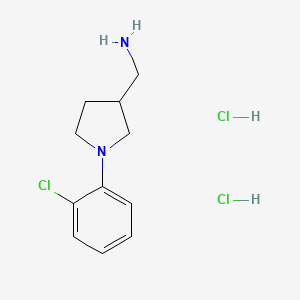

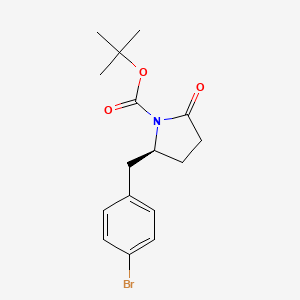
![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
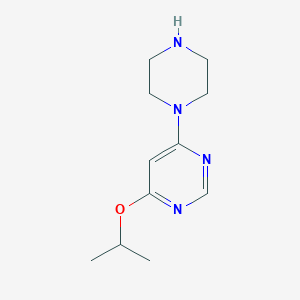
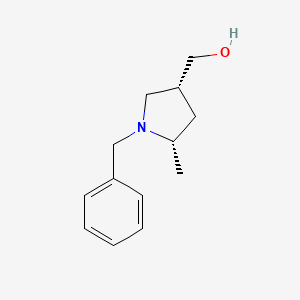
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
